Cas no 2228548-10-3 (5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile)

5-(3-Bromoprop-1-en-2-yl)thiophene-3-carbonitrile is a brominated thiophene derivative featuring a reactive vinyl bromide moiety and a cyano functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Heck couplings, due to its electrophilic bromine substituent. The electron-withdrawing cyano group enhances its utility in constructing conjugated systems for materials science applications, including organic semiconductors or optoelectronic materials. Its well-defined structure and functional group compatibility make it valuable for designing complex heterocyclic frameworks in pharmaceutical and agrochemical research. The compound is typically handled under inert conditions to preserve its reactivity.
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile structure
2228548-10-3 structure
Product Name:5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
CAS No:2228548-10-3
MF:C8H6BrNS
MW:228.108939647675
CID:6496287
PubChem ID:165707020
Update Time:2025-10-28

5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
    • EN300-1934660
    • 2228548-10-3
    • Inchi: 1S/C8H6BrNS/c1-6(3-9)8-2-7(4-10)5-11-8/h2,5H,1,3H2
    • InChI Key: GDDSRQRFQNQNBF-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1=CC(C#N)=CS1

Computed Properties

  • Exact Mass: 226.94043g/mol
  • Monoisotopic Mass: 226.94043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52Ų

5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1934660-0.05g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
0.05g
$1152.0 2023-09-17
Enamine
EN300-1934660-0.1g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
0.1g
$1207.0 2023-09-17
Enamine
EN300-1934660-0.25g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
0.25g
$1262.0 2023-09-17
Enamine
EN300-1934660-0.5g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
0.5g
$1316.0 2023-09-17
Enamine
EN300-1934660-1.0g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
1g
$1371.0 2023-05-31
Enamine
EN300-1934660-2.5g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
2.5g
$2688.0 2023-09-17
Enamine
EN300-1934660-5.0g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
5g
$3977.0 2023-05-31
Enamine
EN300-1934660-10.0g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
10g
$5897.0 2023-05-31
Enamine
EN300-1934660-1g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
1g
$1371.0 2023-09-17
Enamine
EN300-1934660-5g
5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile
2228548-10-3
5g
$3977.0 2023-09-17

Additional information on 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile

5-(3-Bromoprop-1-en-2-yl)thiophene-3-carbonitrile (CAS 2228548-10-3): A Comprehensive Overview

5-(3-Bromoprop-1-en-2-yl)thiophene-3-carbonitrile (CAS 2228548-10-3) is an important organic compound that has gained significant attention in recent years due to its unique chemical properties and versatile applications. This compound belongs to the class of thiophene derivatives, which are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of both bromine and nitrile functional groups makes it a valuable intermediate for various synthetic transformations.

The molecular structure of 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile features a thiophene ring substituted with a 3-bromopropenyl group at the 5-position and a carbonitrile group at the 3-position. This arrangement provides excellent reactivity for further chemical modifications, making it a sought-after building block in organic synthesis. Researchers are particularly interested in its potential applications in drug discovery and material science, where thiophene derivatives have shown remarkable properties.

Recent studies have highlighted the growing importance of thiophene-based compounds in developing new electronic materials and pharmaceutical agents. The compound 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile serves as a key precursor for synthesizing more complex molecules with potential applications in OLED technology, organic semiconductors, and biologically active compounds. Its unique electronic properties, derived from the conjugated system of the thiophene ring, make it particularly valuable for these applications.

In the pharmaceutical industry, thiophene derivatives have demonstrated various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromine atom in 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile offers additional opportunities for further functionalization through cross-coupling reactions, which are fundamental in modern medicinal chemistry. This has led to increased research interest in this compound as a potential scaffold for drug development.

The synthesis of 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile typically involves multi-step organic reactions starting from commercially available thiophene precursors. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, aligning with the growing demand for green chemistry practices. The compound's stability under various conditions makes it suitable for storage and transportation, which is crucial for industrial applications.

From a commercial perspective, the market for specialty chemicals like 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile has been expanding steadily. The increasing demand for high-performance materials and innovative pharmaceuticals has driven research and development activities involving this compound. Manufacturers are continuously optimizing production processes to meet the growing needs of academic institutions and industrial laboratories worldwide.

Quality control is paramount when working with 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure product purity and consistency. These quality assurance measures are essential for researchers who require high-purity compounds for their investigations into new materials and bioactive molecules.

The future prospects for 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile appear promising, with ongoing research exploring its potential in emerging fields like organic electronics and targeted drug delivery. As synthetic methodologies advance and our understanding of structure-activity relationships improves, this compound is likely to play an increasingly important role in scientific and technological innovations across multiple disciplines.

For researchers and industry professionals seeking detailed technical information about 5-(3-bromoprop-1-en-2-yl)thiophene-3-carbonitrile, comprehensive data sheets including physical properties, spectral data, and handling precautions are available from reputable chemical suppliers. Proper safety measures should always be followed when working with this compound, including the use of appropriate personal protective equipment and adequate ventilation in the work area.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.